molecular formula C11H11NO4 B15209440 2-Nitro-7-propoxy-1-benzofuran CAS No. 56897-24-6

2-Nitro-7-propoxy-1-benzofuran

Cat. No.: B15209440
CAS No.: 56897-24-6
M. Wt: 221.21 g/mol
InChI Key: SIJHFWDVSRULQO-UHFFFAOYSA-N
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Description

2-Nitro-7-propoxybenzofuran is a chemical compound belonging to the benzofuran family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Benzofuran derivatives have been extensively studied due to their unique structural features and wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-7-propoxybenzofuran can be achieved through several methods. One common approach involves the nitration of benzofuran derivatives. For instance, the nitration of 2-unsubstituted benzofurans can be carried out using a mixture of nitric acid and acetic acid, leading to the formation of 2-nitrobenzofuran . Another method involves the condensation of salicylic aldehydes with bromonitromethane, followed by cyclization to form the benzofuran ring .

Industrial Production Methods

Industrial production of 2-nitro-7-propoxybenzofuran typically involves large-scale nitration reactions using optimized conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-7-propoxybenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-nitro-7-propoxybenzofuran involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. For example, the reduction of the nitro group to an amino group can result in the formation of DNA adducts, which can interfere with DNA replication and transcription, ultimately leading to cell death .

Properties

CAS No.

56897-24-6

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

2-nitro-7-propoxy-1-benzofuran

InChI

InChI=1S/C11H11NO4/c1-2-6-15-9-5-3-4-8-7-10(12(13)14)16-11(8)9/h3-5,7H,2,6H2,1H3

InChI Key

SIJHFWDVSRULQO-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC2=C1OC(=C2)[N+](=O)[O-]

Origin of Product

United States

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